4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a bromophenyl diazenyl group and a benzoxazolyl phenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method starts with the diazotization of 3-bromoaniline to form the diazonium salt. This intermediate is then coupled with a phenol derivative to form the diazenyl compound. The final step involves the condensation of this intermediate with a benzoxazole derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-bromophenyl)diazenyl]phenol: Similar structure but lacks the benzoxazole moiety.
2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Similar structure but lacks the bromophenyl diazenyl group.
Uniqueness
The uniqueness of 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl diazenyl and benzoxazole moieties allows for a broader range of interactions and applications compared to its simpler analogs.
Properties
Molecular Formula |
C27H19BrN4O3 |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
4-[(3-bromophenyl)diazenyl]-2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C27H19BrN4O3/c1-16-5-10-26-23(11-16)30-27(35-26)22-14-19(6-9-25(22)34)29-15-17-12-21(7-8-24(17)33)32-31-20-4-2-3-18(28)13-20/h2-15,33-34H,1H3 |
InChI Key |
LDPBYTOGRQMPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)N=NC5=CC(=CC=C5)Br)O)O |
Origin of Product |
United States |
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